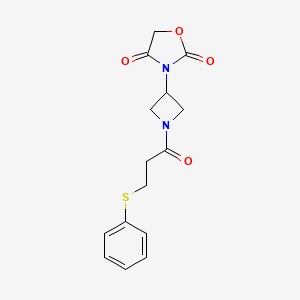
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a sophisticated organic compound characterized by a unique structure that integrates a phenylthio group, an azetidine ring, and an oxazolidine-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione generally involves multiple steps, starting from the preparation of intermediate compounds that are sequentially combined under specific reaction conditions.
Step 1 Synthesis of Phenylthio Intermediate: The initial step often involves the reaction of a suitable starting material with a thiol compound to introduce the phenylthio group.
Reagents: Phenylthiol, suitable base (e.g., sodium hydride)
Conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere.
Step 2 Formation of Azetidine Ring: The intermediate from step 1 undergoes cyclization to form the azetidine ring.
Reagents: Cyclizing agent (e.g., triethylamine)
Conditions: Mild heating in an appropriate solvent (e.g., tetrahydrofuran, THF).
Step 3 Formation of Oxazolidine-2,4-Dione: The final step involves the formation of the oxazolidine-2,4-dione core through a condensation reaction.
Reagents: Specific condensing agent
Conditions: Reflux conditions in a solvent like toluene or chloroform.
Industrial Production Methods: On an industrial scale, the compound might be synthesized using optimized versions of these steps, with an emphasis on yield, purity, and cost-efficiency. Continuous flow techniques and catalytic processes can also be employed to enhance production efficiency.
化学反应分析
Types of Reactions It Undergoes: 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is prone to various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to sulfone derivatives.
Reduction: Specific functional groups within the molecule can be reduced under controlled conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azetidine and oxazolidine moieties.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction Reagents: Lithium aluminium hydride (LiAlH4), catalytic hydrogenation
Substitution Reagents: Halogens, organometallic reagents
Major Products Formed: Depending on the reaction type, major products can include:
Sulfone derivatives (oxidation)
Reduced functional groups (reduction)
Substituted azetidine and oxazolidine products (substitution)
科学研究应用
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione has a broad spectrum of applications:
Chemistry: Used as a building block in synthetic organic chemistry for the construction of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in material science for the development of novel materials with specific properties.
作用机制
The exact mechanism of action of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione varies depending on its application:
In Chemistry: Functions as an intermediate that facilitates the formation of desired products through its reactive sites.
In Biology and Medicine: May interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes.
相似化合物的比较
3-(1-(3-Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione without the phenylthio group
Compounds with only an azetidine ring or oxazolidine core
Uniqueness: The presence of the phenylthio group provides distinctive reactivity and potential biological activity, making this compound particularly versatile for various applications.
In sum, 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is an exceptional compound with significant scientific interest due to its intricate structure and diverse applications.
属性
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-13(6-7-22-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-21-15(17)20/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXWRKAWZRFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide](/img/structure/B2928738.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2928739.png)
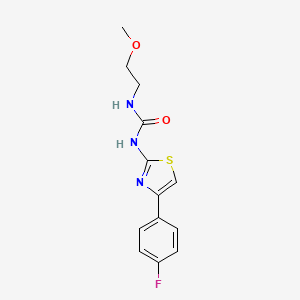
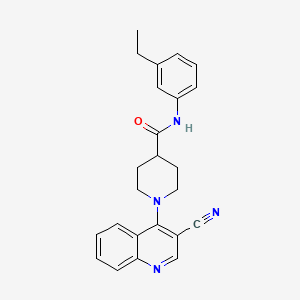
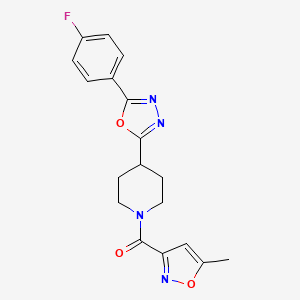
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine](/img/structure/B2928750.png)
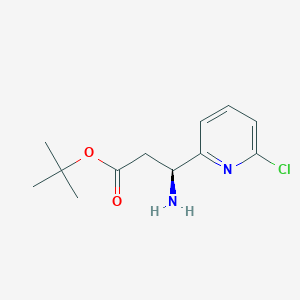
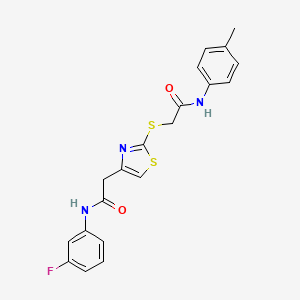
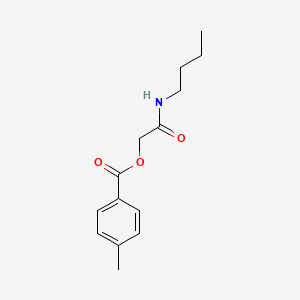
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)
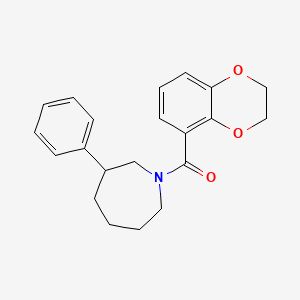
![methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2928757.png)
![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)
